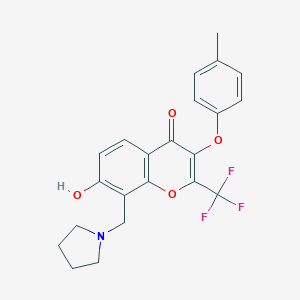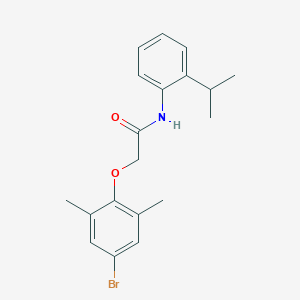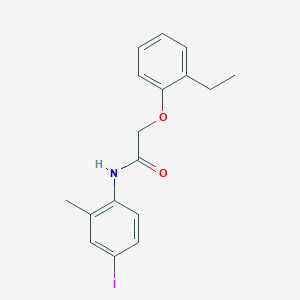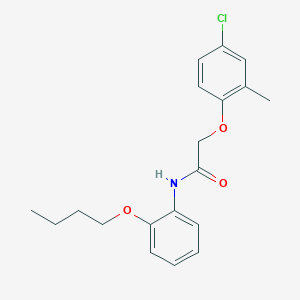![molecular formula C22H22O5 B285177 pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B285177.png)
pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also known as PAC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PAC belongs to the family of coumarin derivatives and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Wirkmechanismus
The mechanism of action of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant response genes. pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. Furthermore, pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to induce cell cycle arrest and apoptosis in cancer cells through the regulation of various proteins involved in these processes.
Biochemical and Physiological Effects:
pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to the prevention of various diseases. pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Additionally, pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. One area of research is the development of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate and its potential applications in the prevention and treatment of various diseases. Furthermore, the use of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process that involves the reaction of 4-phenylcoumarin with pentyl bromide, followed by the addition of acetic anhydride. The final product is obtained through a purification process using column chromatography. This method has been optimized to yield high purity and high yield of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate.
Wissenschaftliche Forschungsanwendungen
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to have potential applications in various scientific research fields. It has been shown to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C22H22O5 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
pentyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H22O5/c1-2-3-7-12-25-22(24)15-26-17-10-11-18-19(16-8-5-4-6-9-16)14-21(23)27-20(18)13-17/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3 |
InChI-Schlüssel |
XWERTZGEXLSSDI-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)

![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)


![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)


